3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid

Inflammation PGE2 Cyclooxygenase

3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid (CAS 1890718-09-8) is a fluorinated dihydrobenzofuran derivative featuring a carboxylic acid moiety on a gem-difluoropropanoic acid side chain. As a member of the benzofuran/dihydrobenzofuran class, it shares a pharmacophore scaffold of high value in medicinal chemistry.

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
Cat. No. B13303727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid
Molecular FormulaC11H10F2O3
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CC(C(=O)O)(F)F
InChIInChI=1S/C11H10F2O3/c12-11(13,10(14)15)6-7-1-2-9-8(5-7)3-4-16-9/h1-2,5H,3-4,6H2,(H,14,15)
InChIKeyRVZVTLHCDJMAGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid: A Key Intermediate for Fluorinated Benzofuran-Based Drug Discovery


3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid (CAS 1890718-09-8) is a fluorinated dihydrobenzofuran derivative featuring a carboxylic acid moiety on a gem-difluoropropanoic acid side chain . As a member of the benzofuran/dihydrobenzofuran class, it shares a pharmacophore scaffold of high value in medicinal chemistry. The introduction of fluorine atoms is a known strategy to enhance metabolic stability and modulate physicochemical properties [1]. While specific literature on this exact compound is limited, its structural resemblance to rapidly advancing anti-inflammatory and anticancer dihydrobenzofuran derivatives positions it as a compelling candidate for further investigation and procurement for research purposes.

Why Generic Substitution is Ineffective for 3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid


Simply substituting the target compound with a non-fluorinated or differently substituted dihydrobenzofuran analog is not advisable. A 2023 study on structurally related fluorinated benzofuran derivatives demonstrates that the precise combination of fluorine atoms, the carboxylic acid functional group, and the specific bromine substitution pattern is critical for biological activity [1]. For instance, replacement of the carboxylic acid with a methyl ester led to a complete loss of the inhibitory effect on nitric oxide (NO) secretion, while removal or repositioning of bromine abolished antiproliferative activity in HCT116 colorectal cancer cells. These findings demonstrate that the target compound's unique substitution pattern is not interchangeable and must be specifically sourced to ensure the viability of structure-activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid: Key Evidence


Potent PGE2 Inhibition by Class-Level Difluorinated Benzofuran Carboxylic Acid

In a head-to-head study of nine fluorinated benzofuran derivatives, the difluorinated benzofuran carboxylic acid (Compound 3), which is structurally analogous to the target compound, was the most potent inhibitor of PGE2 secretion in LPS-stimulated macrophages. It achieved sub-micromolar IC50 values, significantly outperforming monofluorinated analogs such as Compound 6. This suggests that the target compound’s specific difluorinated carboxylic acid motif is highly differentiated for PGE2 inhibition [1].

Inflammation PGE2 Cyclooxygenase Macrophage

Dual Inhibition of IL-6 and CCL2 by a Difluorinated Benzofuran Carboxylic Acid

The same class-level representative (Compound 3) demonstrates a compelling dual inhibition profile against the crucial pro-inflammatory cytokines IL-6 and CCL2, with sub-5 µM IC50 values. This specific activity was not observed in compounds with an ester group instead of a carboxylic acid, highlighting the functional importance of the target compound's free acid group for this anti-inflammatory mechanism [1].

Inflammation IL-6 CCL2 Cytokine Macrophage

Superior Antiproliferative Activity in Colorectal Cancer Cells

In the HCT116 human colorectal adenocarcinoma cell line, the class-level representative (Compound 2) was one of only two compounds out of nine to inhibit cell proliferation by more than 50% with an IC50 of 24.8 µM. Critically, this activity was linked to a concentration-dependent induction of apoptosis, as confirmed by PARP-1 cleavage and DNA fragmentation. Compounds lacking the specific difluorinated carboxylic acid motif, such as the monofluorinated Compound 5, showed no significant antiproliferative effect [1].

Cancer HCT116 Antiproliferative Apoptosis PARP-1

Optimal Research and Procurement Scenarios for 3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid


SAR-Driven Lead Optimization for Inflammatory Bowel Disease (IBD)

IBD is characterized by elevated levels of PGE2, IL-6, and CCL2. Procure this compound as a key intermediate to synthesize a focused library of analogs. The potent dual inhibition of IL-6 and CCL2 at low micromolar concentrations [1] makes it an ideal starting point for developing gut-restricted anti-inflammatory agents, an area with high unmet medical need.

Development of Dual-Action Anti-Inflammatory/Anticancer Agents

The correlation between chronic inflammation and cancer progression (e.g., colitis-associated cancer) creates a need for agents that can target both processes. The target compound's class has demonstrated both potent anti-inflammatory effects (PGE2, IL-6 inhibition) and antiproliferative/pro-apoptotic effects in HCT116 colorectal cancer cells [1]. This specific scaffold is ideal for investigating the therapeutic link between inflammation and tumorigenesis.

Chemical Probe for Studying COX-2/PGE2 Pathway Regulation

The target compound's structural class directly inhibits cyclooxygenase-2 (COX-2) activity with an IC50 of 28.1 µM (for the closest monofluorinated analog), a mechanism distinct from traditional NSAIDs [1]. Researchers studying prostaglandin signaling can use this compound as a differentiated chemical probe, specifically where selective modulation of downstream PGE2 synthesis is required without complete COX enzyme ablation.

Benchmarking Fluorinated Heterocycle Pharmacokinetics

Fluorine substitution is a common strategy to improve bioavailability. Procurement of this compound is justified for use as a model system in ADME (Absorption, Distribution, Metabolism, Excretion) studies. By benchmarking its metabolic stability and permeability against non-fluorinated and monofluorinated analogs, research teams can generate valuable and generalizable data to inform future fluorination strategies in medicinal chemistry [2].

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